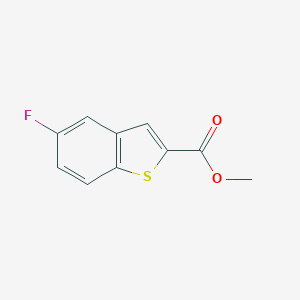

Methyl 5-fluoro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBHCZSECUMYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625901 | |

| Record name | Methyl 5-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154630-32-7 | |

| Record name | Methyl 5-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound with a benzothiophene core structure. This molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the fields of pharmaceutical and agrochemical research.[1][2] Its structural features, including the fluorine atom and the benzothiophene nucleus, are known to impart desirable physicochemical and biological properties in larger molecules. This guide provides a comprehensive overview of the available technical data on this compound, including its properties, synthesis, and potential applications.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester | [3] |

| CAS Number | 154630-32-7 | [3] |

| Molecular Formula | C₁₀H₇FO₂S | [3] |

| Molecular Weight | 210.2 g/mol | [3] |

| Physical Form | Solid | [4] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-fluoro-1-benzothiophene-2-carboxylic acid | [2] |

| CAS Number | 70060-13-8 | [4] |

| Molecular Formula | C₉H₅FO₂S | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Melting Point | >110 °C | [4] |

| Boiling Point | 229-230 °C | [4] |

Table 2: Physicochemical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Synthesis

The synthesis of this compound typically involves a two-step process: the formation of the benzothiophene core to yield 5-fluoro-1-benzothiophene-2-carboxylic acid, followed by the esterification of the carboxylic acid.

Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

A common method for the synthesis of the benzothiophene core involves the reaction of a substituted fluorobenzaldehyde with a thioglycolate. For the analogous compound, Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, the synthesis is achieved by reacting 2-fluoro-4-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base like potassium carbonate in a suitable solvent such as DMF. A similar strategy can be employed for the 5-fluoro isomer.

Experimental Protocol: Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid (Analogous Procedure)

-

To a solution of 2-fluoro-4-fluorobenzaldehyde (1 equivalent) and ethyl thioglycolate (1.2 equivalents) in anhydrous DMF, potassium carbonate (1.1 equivalents) is added.

-

The reaction mixture is stirred at 60 °C for 2 hours.

-

After cooling, the mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is dried over sodium sulfate and concentrated under vacuum.

-

The resulting crude ethyl 6-fluorobenzo[b]thiophene-2-carboxylate is then saponified using a base such as sodium hydroxide in a solvent mixture like ethanol/water.

-

Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the desired 6-fluorobenzo[b]thiophene-2-carboxylic acid, which can be collected by filtration, washed with water, and dried.[5]

Esterification of 5-Fluoro-1-benzothiophene-2-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester. A standard and widely used method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

-

5-Fluoro-1-benzothiophene-2-carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[6][7]

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Applications

The benzothiophene scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[8] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.

While specific biological data for this compound is limited in publicly accessible literature, its primary role is that of a key intermediate in the synthesis of more complex and potentially bioactive molecules.[1] It is utilized in pharmaceutical development, particularly in the pursuit of novel anti-cancer and anti-inflammatory agents.[1]

Spectral Data

Detailed spectral data for this compound are not widely published. However, characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry would be expected based on its structure.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), and a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzothiophene ring system. The fluorine atom at the 5-position would cause splitting of the signals for the adjacent aromatic protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 160-170 ppm), the methyl carbon of the ester (around 52 ppm), and a set of signals for the aromatic carbons of the benzothiophene core. The carbon atom directly bonded to the fluorine would exhibit a large C-F coupling constant.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 210.

Safety and Handling

The parent compound, 5-Fluoro-1-benzothiophene-2-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed biological and physical data on the compound itself are scarce, its structural motifs suggest that it is a promising starting point for the synthesis of novel bioactive molecules. Further research into the synthesis of a broader range of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Fluorobenzo[b]thiophene-2-carboxylic acid | 70060-13-8 [sigmaaldrich.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-fluoro-1-benzothiophene-2-carboxylate: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, based on established methodologies for analogous compounds, are presented. Furthermore, this guide elucidates the role of the benzothiophene scaffold in modulating key cancer-related signaling pathways, namely STAT3 and RhoA/ROCK, supported by pathway diagrams for enhanced clarity.

Chemical Structure and Properties

This compound is a derivative of benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring. The presence of a fluorine atom at the 5-position and a methyl carboxylate group at the 2-position significantly influences its chemical reactivity and biological activity.

Structure:

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl 5-fluorobenzo[b]thiophene-2-carboxylate, 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester | [1][2] |

| CAS Number | 154630-32-7 | [1][2] |

| Molecular Formula | C₁₀H₇FO₂S | [1][2] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 | s | - | H3 |

| ~7.8 | dd | ~8.8, 5.0 | H7 |

| ~7.5 | dd | ~9.0, 2.5 | H4 |

| ~7.2 | td | ~8.8, 2.5 | H6 |

| ~3.9 | s | - | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 (d, J ≈ 245 Hz) | C5-F |

| ~162.0 | C=O |

| ~142.0 (d, J ≈ 11 Hz) | C7a |

| ~138.0 | C2 |

| ~135.0 (d, J ≈ 4 Hz) | C3a |

| ~130.0 | C3 |

| ~127.5 (d, J ≈ 9 Hz) | C7 |

| ~115.0 (d, J ≈ 25 Hz) | C6 |

| ~109.0 (d, J ≈ 26 Hz) | C4 |

| ~52.5 | -OCH₃ |

Experimental Protocols

The following section outlines a potential synthetic route to this compound. The protocol is adapted from established procedures for the synthesis of similar benzothiophene derivatives.

Synthesis of 5-fluoro-1-benzothiophene-2-carboxylic acid

This multi-step synthesis is a common approach for constructing the benzothiophene core.

Methodology:

-

Synthesis of (4-Fluorophenylthio)acetic acid: To a solution of 4-fluorothiophenol and sodium hydroxide in water, chloroacetic acid is added, and the mixture is heated.

-

Cyclization to 5-Fluoro-1-benzothiophen-3(2H)-one: The resulting (4-fluorophenylthio)acetic acid is heated with polyphosphoric acid to induce intramolecular cyclization.

-

Bromination: The ketone is then brominated using N-bromosuccinimide in carbon tetrachloride.

-

Rearrangement to 5-Fluoro-1-benzothiophene-3-ol: The bromo-ketone is refluxed in pyridine to yield the corresponding alcohol.

-

Conversion to 3-Bromo-5-fluoro-1-benzothiophene: The alcohol is treated with phosphorus tribromide in benzene.

-

Carboxylation: The bromo-derivative is subjected to a lithium-halogen exchange with n-butyllithium at low temperature, followed by quenching with carbon dioxide to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.

Esterification to this compound

This is a standard Fischer esterification reaction.

Methodology:

-

A solution of 5-fluoro-1-benzothiophene-2-carboxylic acid in an excess of methanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Benzothiophene derivatives have emerged as a promising class of compounds in cancer drug discovery. They have been shown to inhibit key signaling pathways that are often dysregulated in cancer cells.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide variety of human cancers. Certain benzothiophene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway. They are thought to exert their effect by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

Inhibition of the RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is centrally involved in cell migration and invasion, processes that are fundamental to cancer metastasis. Overactivation of this pathway is a common feature of metastatic cancers. Benzothiophene derivatives have been shown to inhibit the RhoA/ROCK pathway, leading to a reduction in cancer cell motility and invasion. The proposed mechanism involves the disruption of the interaction between RhoA and its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). This inhibition prevents the phosphorylation of downstream targets of ROCK, such as myosin light chain, which is essential for the formation of stress fibers and focal adhesions required for cell movement.

Applications and Future Perspectives

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. Its demonstrated role as a scaffold for inhibitors of crucial cancer signaling pathways highlights its potential in the development of novel anti-cancer agents.[1]

Future research will likely focus on:

-

The synthesis and biological evaluation of a broader range of derivatives to establish structure-activity relationships.

-

In-depth mechanistic studies to fully elucidate the molecular targets of these compounds.

-

Preclinical and clinical development of promising candidates for the treatment of various cancers.

In addition to its pharmaceutical relevance, this compound and its derivatives may find applications in the development of organic electronic materials due to the inherent properties of the benzothiophene core.[1]

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and materials science. This technical guide has provided a detailed overview of its structure, properties, and biological rationale for its use in developing novel therapeutics. The provided synthetic protocols and signaling pathway diagrams offer a valuable resource for researchers in the field. Further investigation into this and related benzothiophene derivatives is warranted to fully exploit their therapeutic and technological potential.

References

The Rising Potential of 5-Fluoro-1-Benzothiophene Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a heterocyclic aromatic compound composed of a fused benzene and thiophene ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for low toxicity, high solubility, and bioavailability, making them key structures in the synthesis of biologically significant compounds.[3] The strategic introduction of a fluorine atom, known for its high electronegativity and small size, can significantly enhance the chemical and physical properties of molecules, often leading to improved biological activity.[4] This guide provides an in-depth technical overview of the synthesis, biological activities, and experimental methodologies associated with 5-fluoro-1-benzothiophene derivatives, a class of compounds demonstrating promising antimicrobial, anticancer, and enzyme-inhibiting properties.

Synthetic Strategies for 5-Fluoro-1-Benzothiophene Derivatives

The synthesis of biologically active 5-fluoro-1-benzothiophene derivatives often begins with the construction of the core heterocyclic system, followed by functionalization. A common starting point involves precursors like 2,4-difluorobenzonitrile, which can undergo cyclization reactions to form the benzothiophene ring.[5] Subsequent modifications, such as amidation, condensation, and coupling reactions, are then employed to introduce diverse substituents and build a library of analogs for biological screening.[6][7]

Key Experimental Protocol: One-Pot Synthesis of Fluorinated Benzothiophene-Indole Hybrids

This protocol describes a one-pot reaction to synthesize antibacterial benzothiophene-indole hybrids from 5-fluorothiophene-2,3-dicarbaldehyde and various indoles.

Materials:

-

Indole (or substituted indole)

-

5-fluorothiophene-2,3-dicarbaldehyde

-

Glacial acetic acid

-

Silica gel for column chromatography

Procedure:

-

A mixture of the respective indole (1 mmol) and 5-fluorothiophene-2,3-dicarbaldehyde (1 mmol) is heated in glacial acetic acid at 100 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, and the target compounds are extracted.

-

The final products are isolated and purified by column chromatography over silica gel.

-

Crystallization of the evaporated fractions yields the pure target compounds.[8]

Caption: General workflow for the one-pot synthesis of benzothiophene-indole hybrids.

Antimicrobial Activity

Derivatives of 5-fluoro-1-benzothiophene have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The introduction of different substituents on the benzothiophene-indole scaffold allows for the fine-tuning of antibacterial potency.

Quantitative Antimicrobial Data

| Compound Class | Substituent | Target Strain | MIC (µg/mL) | Reference |

| Benzothiophene-Indole Hybrid (3d) | 5-Cyanoindole | MRSA USA Lac lux | 0.75 | [8] |

| Benzothiophene-Indole Hybrid (3d) | 5-Cyanoindole | MRSA JE2 | 0.75 | [8] |

| Benzothiophene-Indole Hybrid (3a) | Unsubstituted Indole | MRSA USA Lac lux | 1 | [8] |

| Benzothiophene-Indole Hybrid (3a) | Unsubstituted Indole | MRSA JE2 | 2 | [8] |

| Benzothiophene-Indole Hybrid (3c) | 6-Hydroxyindole | MRSA & MSSA | 2 | [8] |

| Benzothiophene-Indole Hybrid (3b) | 5-Hydroxyindole | MRSA & MSSA | 8 | [8] |

| Oxacillin (Standard) | - | MRSA USA Lac lux | 24 | [8] |

| Ciprofloxacin (Standard) | - | MRSA USA Lac lux | 32 | [8] |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) value, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, MRSA strains)

-

Growth medium (e.g., Mueller-Hinton broth)

-

Test compounds dissolved in DMSO

-

Standard antibiotics (e.g., Oxacillin, Ciprofloxacin)

-

96-well microtiter plates

Procedure:

-

Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: A two-fold serial dilution of the compounds is performed in the appropriate growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: After incubation, the plates are visually inspected for bacterial growth. The MIC is determined as the lowest concentration of the compound at which no bacterial growth is observed.[8]

Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Fluorinated benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting potent growth-inhibitory activity against a wide range of human cancer cell lines.[9][10][11] Their mechanism of action often involves the disruption of critical cellular processes such as microtubule dynamics or the inhibition of specific protein kinases.

Quantitative Anticancer Data

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Acrylonitrile Analog 6 | Leukemia (Various) | GI₅₀ | 21.2–50.0 nM | [10] |

| Acrylonitrile Analog 6 | CNS Cancer (Various) | GI₅₀ | 21.2–50.0 nM | [10] |

| Acrylonitrile Analog 6 | Prostate Cancer (Various) | GI₅₀ | 21.2–50.0 nM | [10] |

| Fluorinated-indole 34b | Lung (A549) | IC₅₀ | 0.8 µM | [4] |

| Pyrazolylbenzimidazole 55b | Lung (A549) | IC₅₀ | 0.95-1.57 µM | [4] |

| Pyrazolylbenzimidazole 55b | Breast (MCF-7) | IC₅₀ | 0.95-1.57 µM | [4] |

| Pyrazolylbenzimidazole 55b | Cervical (HeLa) | IC₅₀ | 0.95-1.57 µM | [4] |

| Compound 16b | Glioblastoma (U87MG) | IC₅₀ | Low µM | [12] |

GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibition. Lower values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in serial dilution) and incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is then determined from the dose-response curve.[4][13]

Caption: Proposed multi-target anticancer mechanism for a benzothiophene derivative.[12]

Enzyme Inhibition

A key mechanism through which benzothiophene derivatives exert their biological effects is through the inhibition of specific enzymes critical for pathogen survival or cancer progression. For instance, fluorinated benzothiophene-indole hybrids have been identified as inhibitors of bacterial pyruvate kinase, a crucial enzyme in bacterial metabolism.[8] Furthermore, certain 5-hydroxybenzothiophene derivatives act as multi-target kinase inhibitors, targeting enzymes like Dyrk1A/B and Clk1/4, which are implicated in cancer.[12]

Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | Activity Metric | Value | Reference |

| Compound 16b | Dyrk1A | IC₅₀ | Low µM | [12] |

| Compound 16b | Dyrk1B | IC₅₀ | Low µM | [12] |

| Compound 16b | Clk1 | IC₅₀ | Low µM | [12] |

| Compound 16b | Clk4 | IC₅₀ | Low µM | [12] |

| Compound 16b | Haspin | IC₅₀ | Low µM | [12] |

| Compound 16b | DRAK1 | IC₅₀ | Low µM | [12] |

IC₅₀: Concentration for 50% inhibition of enzyme activity.

Experimental Protocol: General Kinase Inhibition Assay

Enzyme inhibition assays are performed to quantify the potency of a compound against a specific enzyme target. The following is a generalized protocol for a kinase assay.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Test compound

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are combined in the wells of a microplate in an appropriate assay buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Termination & Detection: The reaction is stopped, and a detection reagent is added. This reagent measures either the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed.

-

Signal Measurement: The signal (e.g., luminescence, fluorescence) is measured using a microplate reader.

-

Data Analysis: The data is normalized to controls (no enzyme and no inhibitor), and the IC₅₀ value is calculated by fitting the dose-response data to a suitable equation.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

The Emergence of Fluorinated Benzothiophenes: A Technical Guide to Their Discovery and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of fluorine atoms into this heterocyclic system has emerged as a powerful strategy to modulate and enhance its therapeutic potential. Fluorination can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, leading to compounds with improved efficacy and pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery and significance of fluorinated benzothiophenes, covering their synthesis, diverse biological activities, and mechanisms of action. Detailed experimental protocols for key synthetic methods and biological assays are provided, and quantitative data on their biological activity are summarized for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Strategic Role of Fluorine in Benzothiophene Scaffolds

Benzothiophene, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a versatile scaffold found in a variety of therapeutic agents.[1] The introduction of fluorine, the most electronegative element, into organic molecules is a widely used strategy in modern drug discovery to enhance biological activity.[2][3] Fluorine's unique properties—small atomic size, high C-F bond strength, and its ability to modulate pKa and conformation—can lead to improved metabolic stability, increased binding affinity for target proteins, and enhanced membrane permeability.[3][4] In the context of the benzothiophene core, fluorination has led to the discovery of potent inhibitors of various enzymes and receptor modulators, with significant implications for anticancer, antimicrobial, and metabolic disease therapies.[5][6][7] This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of this important class of molecules.

Synthesis of Fluorinated Benzothiophenes

The synthesis of fluorinated benzothiophenes can be achieved through various strategies, often involving the construction of the benzothiophene core from fluorinated precursors or the direct fluorination of a pre-existing benzothiophene ring. Common methods include electrophilic cyclization, palladium-catalyzed cross-coupling reactions, and domino reactions.

General Synthesis of Fluorinated Benzothiophene-Indole Hybrids

A one-pot synthesis for fluorinated benzothiophene-indole hybrids with antibacterial activity has been reported.[5] This method involves the reaction of a substituted indole with 5-fluorothiophene-2,3-dicarbaldehyde in acetic acid under reflux.

Experimental Protocol: Synthesis of Fluorinated Benzothiophene-Indole Hybrids [5]

-

Dissolve 2 mmol of the respective indole and 1 mmol (165 mg) of 5-fluorothiophene-2,3-dicarbaldehyde in 15 mL of acetic acid.

-

Heat the mixture at 100 °C under reflux for a minimum of 2 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Perform a work-up procedure and extract the product.

-

Isolate the target compounds by column chromatography over silica gel.

-

Evaporate the solvent from the collected fractions and crystallize the final compounds.

Biological Activities and Quantitative Data

Fluorinated benzothiophenes exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their efficacy has been demonstrated in anticancer, antibacterial, and enzyme inhibition studies.

Anticancer Activity

Several fluorinated benzothiophene derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. The mechanisms often involve the inhibition of tubulin polymerization or the modulation of key signaling pathways leading to apoptosis.[7][8]

Table 1: Anticancer Activity of Selected Fluorinated Benzothiophene and Related Derivatives (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α-Fluorinated Chalcone (4c) | Hela (Cervical) | 0.025 | [8] |

| α-Fluorinated Chalcone (4c) | U937 (Leukemia) | 0.025 | [8] |

| α-Fluorinated Chalcone (4n) | Various | 0.031 - 0.364 | [8] |

| Fluorinated Benzofuran (1) | HCT116 (Colorectal) | 19.5 | [7] |

| Fluorinated Benzofuran (2) | HCT116 (Colorectal) | 24.8 | [7] |

| Fluorinated Pyrazolylbenzimidazole (55b) | A549 (Lung) | 0.95 | [7] |

| Fluorinated Pyrazolylbenzimidazole (55b) | MCF-7 (Breast) | 1.57 | [7] |

| Fluorinated Pyrazolylbenzimidazole (55b) | HeLa (Cervical) | 1.12 | [7] |

Antibacterial Activity

Fluorinated benzothiophene-indole hybrids have been identified as potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5] These compounds have been shown to target bacterial pyruvate kinase, an essential enzyme in bacterial metabolism.[5]

Table 2: Antibacterial Activity of Fluorinated Benzothiophene-Indole Hybrids (MIC values)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 3a | MRSA USA300 Laclux | 1 | [5] |

| Compound 3a | MRSA JE2 | 1 | [5] |

| Compound 3a | MSSA ATCC6538 | 2 | [5] |

| Compound 3a | MSSA HG003 | 1 | [5] |

| Compound 3b | MRSA USA300 Laclux | 8 | [5] |

| Compound 3c | MRSA USA300 Lac*lux | 2 | [5] |

| Tetrahydrobenzothiophene (3b) | E. coli | 1.11 µM | [9] |

| Tetrahydrobenzothiophene (3b) | P. aeruginosa | 1.00 µM | [9] |

| Tetrahydrobenzothiophene (3b) | Salmonella | 0.54 µM | [9] |

| Tetrahydrobenzothiophene (3b) | S. aureus | 1.11 µM | [9] |

Enzyme Inhibition

Fluorinated benzothiophenes have been developed as inhibitors of various enzymes, including sodium-glucose co-transporter 2 (SGLT2) for the treatment of diabetes and branched-chain α-ketoacid dehydrogenase kinase (BDK) for metabolic disorders.

Table 3: Enzyme Inhibitory Activity of Selected Fluorinated Benzothiophene Derivatives

| Compound | Target Enzyme | IC50 / Ki | Reference |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | IC50 = 3.19 µM | Not explicitly cited |

| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid | Mcl-1 | Ki = 59 µM | [10] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which fluorinated benzothiophenes exert their biological effects is crucial for their development as therapeutic agents. Key mechanisms include the induction of apoptosis in cancer cells, inhibition of bacterial metabolic pathways, and modulation of glucose transport.

Anticancer Mechanisms

Certain fluorinated benzothiophene analogs act as microtubule-targeting agents.[8] They bind to the colchicine site on β-tubulin, which disrupts the dynamic process of microtubule polymerization and depolymerization.[11] This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[8]

Caption: Inhibition of tubulin polymerization by fluorinated benzothiophenes.

Many fluorinated benzothiophenes induce apoptosis through the intrinsic or mitochondrial pathway.[6][12][13] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspase cascades.[12] Some compounds also increase the production of reactive oxygen species (ROS), which further promotes apoptosis.[6][13]

Caption: Mitochondrial apoptosis pathway induced by fluorinated benzothiophenes.

Antibacterial Mechanism: Pyruvate Kinase Inhibition

Fluorinated benzothiophene-indole hybrids exert their antibacterial effect by inhibiting bacterial pyruvate kinase (PK).[5] PK is a crucial enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate.[14] Inhibition of PK disrupts bacterial energy metabolism, leading to cell death.[15] This target is attractive as it is essential for bacterial survival and less prone to the development of resistance.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. journals.plos.org [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PYRROLO[1,2-b][1,2,5]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Fluorobenzothiophene-2-carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-fluorobenzothiophene-2-carboxylates, a class of heterocyclic compounds with significant potential in pharmaceutical development. This document outlines their synthesis, summarizes their biological activities with a focus on anticancer and enzyme inhibition properties, and provides detailed experimental protocols for key synthetic and evaluative procedures.

Core Structure and Significance

5-Fluorobenzothiophene-2-carboxylates are bicyclic aromatic compounds characterized by a benzothiophene core fluorinated at the 5-position and bearing a carboxylate group at the 2-position. The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and lipophilicity. These characteristics make them attractive scaffolds in drug discovery, particularly in the development of targeted therapies.

Synthesis of 5-Fluorobenzothiophene-2-carboxylates

The primary synthetic route to 5-fluorobenzothiophene-2-carboxylates involves the condensation of a substituted 2-fluorobenzaldehyde with an appropriate thioglycolate ester. This method provides a versatile approach to various substituted benzothiophene-2-carboxylates.

General Experimental Protocol for the Synthesis of Ethyl 5-Fluorobenzothiophene-2-carboxylate

A common synthetic pathway is the reaction of 2,4-difluorobenzaldehyde with ethyl thioglycolate in the presence of a base such as potassium carbonate.

Procedure:

-

To a solution of 2,4-difluorobenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents).

-

Stir the reaction mixture at a controlled temperature, for example, 60°C, for a period of 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent such as diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the desired ethyl 5-fluorobenzothiophene-2-carboxylate.

Biological Activities and Therapeutic Potential

Derivatives of 5-fluorobenzothiophene-2-carboxylate have demonstrated promising biological activities, particularly as anticancer agents and enzyme inhibitors. The fluorinated benzothiophene scaffold serves as a platform for the development of targeted therapies.

Anticancer Activity

Fluorinated benzothiophene and related benzothiazole derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance, a 5-fluoro-substituted benzothiazole derivative exhibited potent growth inhibition against human breast and colon cancer cell lines.

dot

Caption: Proposed mechanism of anticancer activity.

Enzyme Inhibition

Benzothiophene carboxylate derivatives have been identified as potent inhibitors of various enzymes, including kinases. For example, a 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid has been reported as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDC kinase).

dot

An In-Depth Technical Guide on the Chemical Stability and Reactivity of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound of growing interest in medicinal chemistry and materials science. Its unique structural features, combining a benzothiophene core, a fluorine substituent, and a methyl ester group, impart a distinct reactivity profile and specific stability characteristics. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this molecule, drawing upon available data for the compound and its close analogs to offer insights for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 154630-32-7 | [1] |

| Molecular Formula | C₁₀H₇FO₂S | [1] |

| Molecular Weight | 210.2 g/mol | [1] |

| Appearance | White to off-white solid | General supplier information |

| Storage | Room temperature | [1] |

Chemical Stability

The stability of this compound is a critical consideration for its synthesis, storage, and application. The benzothiophene core itself is known for its high thermal stability.[2] However, the presence of the fluorine and methyl ester functionalities introduces specific vulnerabilities.

Thermal Stability

Benzothiophene derivatives generally exhibit good thermal stability. For instance, various substituted benzothiophene-based materials have shown decomposition temperatures corresponding to a 5% weight loss in the range of 357 °C to 395 °C.[3] While specific data for this compound is not available, it is expected to be a thermally stable compound, suitable for reactions conducted at elevated temperatures.

Photostability

The photostability of fluorinated aromatic compounds can be variable. While specific photostability studies on this compound are not documented, research on related fluorinated benzothiadiazole derivatives indicates that the introduction of fluorine can influence photochemical stability.[3] It is known that benzothiophene carboxamides can undergo photochemical cyclization. The overall photochemical stability will depend on the specific reaction conditions, including the presence of photosensitizers and the wavelength of light.

pH Stability and Hydrolysis

The methyl ester group is the most susceptible functionality to pH-dependent degradation. Esters can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (5-fluoro-1-benzothiophene-2-carboxylic acid) and methanol. The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data for this molecule is unavailable, studies on other aromatic esters can provide general insights. For example, the hydrolysis of methyl benzoates is well-documented and is known to be significantly faster under basic conditions.[4] It is therefore recommended to store and handle this compound under neutral and anhydrous conditions to prevent degradation.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key components: the benzothiophene ring system, the fluorine atom, and the methyl ester group.

Reactions of the Benzothiophene Ring System

The benzothiophene ring is an aromatic system that can undergo electrophilic substitution reactions. The electron-donating nature of the sulfur atom generally directs electrophilic attack to the 2- and 3-positions of the thiophene ring. However, in this molecule, the 2-position is already substituted. The fluorine atom at the 5-position, being an ortho, para-director with a deactivating inductive effect, will influence the regioselectivity of electrophilic attack on the benzene ring.[5]

Electrophilic Aromatic Substitution (e.g., Nitration, Bromination):

While specific protocols for this compound are not published, general procedures for the nitration and bromination of benzothiophene derivatives can be adapted. Electrophilic substitution is expected to occur on the benzene ring, likely at positions 4, 6, or 7, with the precise outcome depending on the reaction conditions and the directing effects of the fluorine and carboxylate groups.

Experimental Workflow: Electrophilic Aromatic Substitution

References

Methyl 5-fluoro-1-benzothiophene-2-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of Methyl 5-fluoro-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.

Core Molecular Data

The foundational quantitative data for this compound is summarized below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Parameter | Value | Source |

| Molecular Formula | C10H7FO2S | [1] |

| Molecular Weight | 210.22 g/mol | Calculated |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical flow.

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While compiled with diligence, the information herein is largely derived from data on structurally similar compounds due to the limited availability of a dedicated SDS for Methyl 5-fluoro-1-benzothiophene-2-carboxylate. Users should always consult the official SDS and conduct a thorough risk assessment before handling this chemical.

Chemical Identification

This section provides the basic identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, 5-Fluorobenzothiophene-2-carboxylic acid methyl ester[1] |

| CAS Number | 154630-32-7[2] |

| Molecular Formula | C₁₀H₇FO₂S[2] |

| Molecular Weight | 210.2 g/mol [2] |

| Chemical Structure | (A structural representation would be placed here in a formal whitepaper) |

Hazard Identification and Classification

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[3] |

| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed[4][5] |

| Acute Toxicity (Dermal) | 4 (Assumed) | H312: Harmful in contact with skin[4] |

| Acute Toxicity (Inhalation) | 4 (Assumed) | H332: Harmful if inhaled[4] |

Pictograms (Inferred):

Signal Word (Inferred): Warning

Hazard Statements (Inferred):

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Not specified (likely a solid) | - |

| Odor | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Flash Point | Not available | - |

| Solubility | Not specified | - |

| Storage Temperature | Room temperature | [2] |

Safe Handling and Storage

Based on the inferred hazards, the following handling and storage procedures are recommended.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of dust or vapors.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[7]

Storage:

First-Aid Measures

The following first-aid measures are based on the potential hazards of similar compounds.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust or vapors.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[8]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

While specific experimental protocols for this compound are not available, a general workflow for its use as a building block in a chemical reaction can be visualized. This compound is noted for its utility in the synthesis of more complex molecules, such as kinase inhibitors.[10]

Caption: General workflow for a chemical synthesis reaction.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical steps for mitigating the risks associated with handling this compound.

Caption: Logical flow for mitigating chemical hazards.

References

- 1. pschemicals.com [pschemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. CAS#:7312-11-0 | Methyl 5-bromo-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. Methyl 5-fluorobenzo[b]thiophene-2-carboxylate Supplier & Distributor of CAS# [processpointchem.com]

Methodological & Application

Synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-fluoro-1-benzothiophene-2-carboxylate, a valuable intermediate in pharmaceutical research and materials science.[1]

Introduction

This compound is a fluorinated heterocyclic compound with significant potential in the development of novel therapeutic agents and functional organic materials. The presence of the fluorine atom can enhance biological activity and modulate the electronic properties of the molecule, making it a desirable building block in medicinal chemistry and materials science.[1] Its applications include serving as a key intermediate in the synthesis of anti-cancer agents and organic semiconductors.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a one-pot cyclization reaction between a substituted 2-halobenzaldehyde and methyl thioglycolate. A plausible and efficient route involves the reaction of 2-chloro-5-fluorobenzaldehyde with methyl thioglycolate in the presence of a suitable base.

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on analogous procedures for the synthesis of substituted benzothiophene-2-carboxylates. Researchers should exercise standard laboratory safety precautions.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-Chloro-5-fluorobenzaldehyde | 94569-84-3 | C₇H₄ClFO | Starting material |

| Methyl Thioglycolate | 2365-48-2 | C₃H₆O₂S | Reagent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, reaction solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Extraction solvent |

| Brine (saturated NaCl solution) | N/A | NaCl, H₂O | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | For purification |

| Hexane | 110-54-3 | C₆H₁₄ | Eluent for chromatography |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Eluent for chromatography |

Procedure:

-

Reaction Setup: To a stirred solution of 2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate or hexane/dichloromethane gradient to afford the pure this compound.

Experimental Workflow:

Caption: Workflow for the synthesis of the target compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₇FO₂S |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 80-82 °C |

| ¹H NMR | Peaks corresponding to aromatic and methyl ester protons. |

| ¹³C NMR | Peaks corresponding to the benzothiophene core and ester carbonyl. |

| Mass Spectrometry | [M]+ peak at m/z = 210.02 |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Chloro-5-fluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

-

Methyl thioglycolate has a strong, unpleasant odor.

-

DMF is a skin and respiratory irritant.

This protocol provides a general guideline. Optimization of reaction conditions, such as temperature, reaction time, and purification method, may be necessary to achieve the desired yield and purity.

References

Methyl 5-fluoro-1-benzothiophene-2-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the benzothiophene core and the strategically placed fluorine atom, make it a valuable starting material for the synthesis of a diverse range of biologically active compounds. The benzothiophene moiety is a recognized pharmacophore present in numerous approved drugs, while the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile building block.

Application in the Development of Kinase Inhibitors

Derivatives of the benzothiophene-2-carboxamide scaffold have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Multi-Kinase Inhibitors for Oncology

One notable application is in the development of multi-kinase inhibitors. For instance, derivatives of 5-hydroxybenzo[b]thiophene-2-carboxamide have been synthesized and evaluated for their ability to inhibit a panel of cancer-relevant kinases. While not a direct derivative of the 5-fluoro analog, the synthetic strategies and biological targets provide a strong rationale for the exploration of 5-fluoro-1-benzothiophene-2-carboxamide in this area. The general synthetic approach involves the amidation of the corresponding carboxylic acid.

Table 1: Inhibitory Activity of 5-Hydroxybenzo[b]thiophene-2-carboxamide Derivatives against Various Kinases

| Compound | Target Kinase | IC50 (nM) |

| 16b | Clk4 | 11 |

| DRAK1 | 87 | |

| Haspin | 125.7 | |

| Clk1 | 163 | |

| Dyrk1B | 284 | |

| Dyrk1A | 353.3 |

Data sourced from a study on 5-hydroxybenzothiophene derivatives, which share a similar core structure. The data suggests the potential of substituted benzothiophene-2-carboxamides as kinase inhibitors.[1][2]

This class of compounds often exerts its anticancer effects by inducing cell cycle arrest and apoptosis.

Signaling Pathway Diagram: Multi-Kinase Inhibition Leading to Apoptosis

Caption: Inhibition of multiple kinases by benzothiophene derivatives can lead to cell cycle arrest and apoptosis.

Experimental Protocols

General Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamides

The following protocol is a general method for the synthesis of 5-fluoro-1-benzothiophene-2-carboxamide derivatives, adapted from procedures for similar benzothiophene scaffolds. This process involves the initial hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a desired amine.

Experimental Workflow: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamides

Caption: General workflow for the synthesis of 5-fluoro-1-benzothiophene-2-carboxamide derivatives.

Step 1: Hydrolysis of this compound

-

To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the aqueous residue with water and acidify with 1N HCl to a pH of approximately 2-3.

-

The resulting precipitate, 5-fluoro-1-benzothiophene-2-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Amide Coupling to form 5-Fluoro-1-benzothiophene-2-carboxamides

-

To a solution of 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

-

Stir the reaction for 10-15 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-1-benzothiophene-2-carboxamide derivative.

Application in the Development of Antimicrobial Agents

The benzothiophene scaffold is also a key component in the development of novel antimicrobial agents. While specific examples starting from the 5-fluoro derivative are not yet widely published, related structures have shown significant activity.

Anti-Staphylococcal Agents

Derivatives of 6-fluorobenzo[b]thiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA). This suggests that the 5-fluoro isomer could also serve as a valuable precursor for novel anti-staphylococcal agents.

Table 2: Antimicrobial Activity of a 6-Chlorobenzo[b]thiophene Derivative against S. aureus

| Compound | Strain | MIC (µg/mL) |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus ATCC 29213 | 4 |

| MRSA clinical isolate | 4 | |

| Daptomycin-resistant clinical isolate | 4 |

Data from a study on 6-substituted benzo[b]thiophene derivatives, highlighting the potential of this scaffold in developing antibacterial agents.

Logical Relationship Diagram: From Building Block to Antimicrobial Candidate

Caption: Logical steps for the synthesis of potential antimicrobial acylhydrazones from the starting ester.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its utility in generating kinase inhibitors for oncology and its potential for the development of new antimicrobial agents make it a molecule of high interest for medicinal chemists. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the full potential of this valuable scaffold in drug discovery programs. Further research into the synthesis and biological evaluation of direct derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic applications of compounds derived from this fluorinated benzothiophene.

References

Application Notes and Protocols: Methyl 5-fluoro-1-benzothiophene-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules, which are recognized for their diverse pharmacological activities. While direct biological data for this specific methyl ester is limited in publicly available literature, its structural features and the activities of closely related analogs suggest significant potential as a scaffold or intermediate in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This document provides an overview of its potential applications, protocols for its synthesis and biological evaluation based on related compounds, and visual workflows to guide research efforts.

Introduction

Benzothiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom, as in this compound, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the potential of this compound as a valuable building block in the synthesis of pharmacologically active molecules and provides detailed protocols for its synthesis and subsequent biological screening.

Potential Applications in Drug Discovery

Based on the biological activities of structurally similar compounds, this compound is a promising starting point for the development of therapeutic agents in the following areas:

-

Anticancer Activity: A structurally related benzimidazole analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a potent microtubule targeting agent, inducing mitotic arrest and exhibiting significant cytotoxicity against breast cancer cell lines.[1][2][3] This suggests that the benzothiophene scaffold may also serve as a basis for novel antimitotic agents.

-

Antimicrobial Activity: Various derivatives of benzothiophene, including acylhydrazones and indole hybrids, have demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).[4][5] The 5-fluoro-benzothiophene moiety could be a key component in the design of new antibiotics.

Synthesis Protocols

The synthesis of this compound can be achieved in a two-step process, starting from commercially available precursors. The first step involves the synthesis of the carboxylic acid intermediate, followed by esterification.

Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

A common route to synthesize the carboxylic acid precursor involves the reaction of a substituted benzaldehyde with ethyl thioglycolate followed by saponification. The following protocol is adapted from a similar synthesis of 6-fluorobenzo[b]thiophene-2-carboxylic acid.[4][6]

Workflow for the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

References

- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note and Protocol for the Purification of Methyl 5-fluoro-1-benzothiophene-2-carboxylate by Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of Methyl 5-fluoro-1-benzothiophene-2-carboxylate using silica gel column chromatography. The described methodology is designed to effectively remove impurities and yield a product of high purity suitable for subsequent research and development applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The benzothiophene scaffold is a key structural motif in a variety of pharmacologically active molecules.[1][3] Synthetic procedures often yield a crude product containing unreacted starting materials, reagents, and side-products. Therefore, a robust purification method is critical to obtain the compound at the desired purity for downstream applications. Column chromatography is a widely used technique for the purification of organic compounds, offering excellent separation based on the differential adsorption of components onto a stationary phase.[4][5] This application note details a standard protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties

Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy. While specific data for the methyl ester was not found, the properties of the parent carboxylic acid provide valuable guidance.

| Property | Value (for 5-fluoro-1-benzothiophene-2-carboxylic acid) | Reference |

| Molecular Weight | 196.20 g/mol | [6] |

| XLogP3 | 2.9 | [6] |

The presence of the ester group in this compound will make it less polar than the corresponding carboxylic acid. This suggests that it will have a moderate polarity, making it well-suited for normal-phase chromatography on silica gel.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound by flash column chromatography.

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)[7]

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (optional, for sample loading)

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[7]

-

UV lamp (254 nm)

-

Rotary evaporator

Preliminary TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

-

Visualize the developed plate under a UV lamp.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product, with good separation from impurities.[4]

Column Preparation (Wet Packing Method)

-

Secure a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4][5]

-

Add a thin layer of sand on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate).[4]

-

Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[8]

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the initial eluent).[8]

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[5]

-

Alternatively, for less soluble samples, use a dry loading method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection

-

Carefully add the eluent to the top of the column.

-

Begin eluting the column with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution). For example, start with 98:2 n-hexane:ethyl acetate and gradually increase to 90:10.

-

Collect the eluate in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.[5]

-